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Abstract

Radafaxine (also known as GW353162) is a norepinephrine-dopamine reuptake inhibitor
(NDRI) that was under development by GlaxoSmithKline. As a derivative of bupropion, its
pharmacological profile is characterized by a more potent inhibition of the norepinephrine
transporter (NET) compared to the dopamine transporter (DAT), with minimal to no significant
interaction with the serotonin transporter (SERT). This guide provides a comprehensive
overview of the available data on Radafaxine's effects on monoamine reuptake, including
semi-quantitative comparisons, in-vivo human data, and representative experimental protocols
for assessing monoamine transporter binding and reuptake inhibition. Due to the
discontinuation of its development, detailed quantitative in-vitro binding and reuptake inhibition
data (Ki and IC50 values) are not readily available in the public domain.

Introduction

Monoamine reuptake inhibitors are a cornerstone in the treatment of various neuropsychiatric
disorders. By blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT)
transporters, these drugs increase the extracellular concentrations of their respective
neurotransmitters, thereby modulating synaptic signaling. Radafaxine was developed as an
NDRI with a distinct pharmacological profile compared to its parent compound, bupropion. It
was investigated for several indications, including major depressive disorder and neuropathic
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pain, before its development was halted. Understanding its interaction with monoamine
transporters is crucial for comprehending its therapeutic potential and side-effect profile.

Core Pharmacological Profile

Radafaxine is primarily a norepinephrine-dopamine reuptake inhibitor.[1] Available information
indicates a significant selectivity for the norepinephrine transporter over the dopamine
transporter.

Quantitative and Semi-Quantitative Data

Precise in-vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) for Radafaxine at
SERT, NET, and DAT are not publicly available. However, comparative efficacy data has been

reported:
Radafaxine's Efficacy vs. .
Transporter . Primary Effect
Bupropion
Not reported; presumed to be
SERT o
insignificant
] ] Norepinephrine Reuptake
NET 392% of bupropion's efficacy o
Inhibition
DAT 70% of bupropion's efficacy Dopamine Reuptake Inhibition

This data is based on reports from GlaxoSmithKline and provides a semi-quantitative
comparison of Radafaxine's potency relative to bupropion.[1]

In-Vivo Human Data: Dopamine Transporter Occupancy

A study utilizing Positron Emission Tomography (PET) with [11C]cocaine in humans provided
insights into the in-vivo effects of Radafaxine on DAT.[2]
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Time After Administration (40 mg, p.o.) Mean DAT Blockade (%)
1 hour 11%
4 hours (Peak) 22%
8 hours 17%
24 hours 15%

The study concluded that Radafaxine exhibits a slow onset and relatively low potency in
blocking DAT in the human brain.[2]

Signaling Pathways and Mechanisms

The primary mechanism of action of Radafaxine involves the inhibition of NET and DAT,
leading to an accumulation of norepinephrine and dopamine in the synaptic cleft. This
enhanced monoaminergic neurotransmission is believed to underlie its therapeutic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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